2-Chloro-4-(piperidin-1-yl)pteridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12ClN5 |
|---|---|
Molecular Weight |
249.70 g/mol |
IUPAC Name |
2-chloro-4-piperidin-1-ylpteridine |
InChI |
InChI=1S/C11H12ClN5/c12-11-15-9-8(13-4-5-14-9)10(16-11)17-6-2-1-3-7-17/h4-5H,1-3,6-7H2 |
InChI Key |
BUJYSWNBADXCSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=NC=CN=C32)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 Piperidin 1 Yl Pteridine
Established Reaction Pathways for Pteridine (B1203161) Synthesis
The synthesis of the core pteridine structure is a foundational aspect of accessing its various derivatives. Historically, this has been achieved through several reliable and well-documented reaction pathways.
Classical Condensation Reactions in Pteridine Formation
The construction of the fused pyrimidine-pyrazine ring system of pteridine is most commonly accomplished through condensation reactions. These methods involve the cyclization of appropriately substituted pyrimidine (B1678525) precursors with 1,2-dicarbonyl compounds.
One of the most prevalent methods is the Gabriel-Isay condensation . This pathway involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound such as glyoxal or benzil. wuxiapptec.comstackexchange.com The reaction is initiated by a nucleophilic attack from the more reactive amino group of the pyrimidine onto one of the carbonyl carbons. wuxiapptec.com The versatility of this method lies in the wide variety of available 1,2-dicarbonyl species, which allows for diverse functionalization of the resulting pteridine ring. wuxiapptec.com
Another significant method is the Timmis reaction , which offers a way to avoid the formation of isomers that can sometimes occur with the Gabriel-Isay condensation. wuxiapptec.com This reaction condenses a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone or nitrile. wuxiapptec.comstackexchange.com The reaction typically proceeds under basic conditions, with the initial step being a condensation between the amino group and the carbonyl moiety. The subsequent cyclization involves the 5-nitroso group and the methylene carbon, leading to a regioselective product. wuxiapptec.com
Other classical methods, such as the Polonovski–Boon and Taylor syntheses, also contribute to the arsenal of strategies for building the pteridine scaffold, each offering unique advantages depending on the desired substitution pattern. nih.gov
Nucleophilic Aromatic Substitution on Halogenated Pteridine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pre-formed pteridine rings, particularly those bearing halogen substituents. The pteridine ring system, composed of fused electron-deficient pyrimidine and pyrazine (B50134) rings, is inherently activated towards attack by nucleophiles. This is in contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks an electron-poor carbon atom bearing a leaving group (such as a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of the electronegative nitrogen atoms in the pteridine scaffold helps to stabilize the negative charge of the Meisenheimer intermediate, facilitating the reaction.
For halogenated pteridines, the reactivity of the halide leaving groups often follows the order F > Cl ≈ Br > I, which is characteristic of SNAr reactions where the rate-determining step is the initial nucleophilic attack. This is because the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to attack.
Strategies for Incorporating Piperidine (B6355638) Moieties into Pteridine Derivatives
The piperidine moiety is a common structural motif in pharmacologically active compounds and can be incorporated into pteridine derivatives using several synthetic strategies. The most direct method involves the aforementioned nucleophilic aromatic substitution.
In this approach, a halogenated pteridine serves as the electrophilic substrate. Piperidine, a secondary amine, acts as the nucleophile, attacking the carbon atom bonded to the halogen. The reaction displaces the halide, forming a new carbon-nitrogen bond and yielding the piperidinyl-substituted pteridine. This reaction is a standard and effective method for functionalizing chloro-, bromo-, or fluoro-pteridines.
The success of this strategy relies on the principles of SNAr, where the electron-deficient nature of the pteridine ring facilitates the substitution. The reaction conditions can be tuned to control selectivity and yield, often involving the use of a base to neutralize the hydrogen halide formed as a byproduct and a suitable solvent to mediate the reaction.
Specific Synthetic Approaches to 2-Chloro-4-(piperidin-1-yl)pteridine
The synthesis of this compound is most plausibly achieved through a regioselective nucleophilic aromatic substitution reaction starting from 2,4-dichloropteridine (B1391081). This precursor can be synthesized through established methods for creating the pteridine core, followed by chlorination.
The key step in the synthesis is the selective reaction of piperidine at the C4 position over the C2 position. In structurally related heterocyclic systems like 2,4-dichloroquinazolines and 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position under mild conditions. wuxiapptec.com The chlorine at the C2 position is generally less reactive and requires harsher conditions for substitution.
This regioselectivity can be explained by electronic factors. Computational studies, such as Density Functional Theory (DFT) calculations on 2,4-dichloroquinazoline, have shown that the carbon atom at the C4 position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). This indicates that the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack.
Therefore, the proposed synthetic route is as follows:
Starting Material : 2,4-Dichloropteridine.
Reagent : Piperidine.
Reaction : Nucleophilic Aromatic Substitution.
Conditions : The reaction is performed by treating 2,4-dichloropteridine with one equivalent of piperidine in a suitable solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine or potassium carbonate to scavenge the HCl produced. The reaction is typically carried out at a controlled temperature to ensure selective substitution at the C4 position.
This approach leverages the inherent difference in reactivity between the C2 and C4 positions to achieve the desired mono-substitution product, this compound, in good yield.
Optimization of Reaction Conditions and Yields in Pteridine Derivatization
Optimizing the reaction conditions for the synthesis of this compound from 2,4-dichloropteridine is crucial for maximizing yield and purity while minimizing side products, such as the di-substituted 2,4-di(piperidin-1-yl)pteridine. Key parameters to consider include the choice of solvent, temperature, base, and reaction time.
Table 1: Optimization of Reaction Parameters for the Synthesis of this compound
| Parameter | Variation | Expected Outcome | Rationale |
|---|---|---|---|
| Solvent | Ethanol, Isopropanol, DMF, Acetonitrile (B52724) | Polar aprotic solvents like DMF or acetonitrile may accelerate the reaction rate compared to protic solvents like ethanol. | Solvents that can stabilize the charged Meisenheimer intermediate without protonating the nucleophile can enhance SNAr reaction rates. |
| Temperature | Room Temperature to 100 °C | Increasing temperature will increase the reaction rate but may decrease selectivity, leading to the formation of the di-substituted byproduct. An optimal temperature must be found. | Higher kinetic energy overcomes the activation barrier, but excessive energy may overcome the smaller activation barrier for the less favored C2 substitution. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), K2CO3 | A non-nucleophilic organic base (TEA, DIPEA) or an inorganic base (K2CO3) is required to neutralize the HCl byproduct without competing with the piperidine nucleophile. | The base prevents the protonation of piperidine, ensuring its availability as a nucleophile throughout the reaction. |
| Stoichiometry | 1.0 to 1.2 equivalents of Piperidine | Using a slight excess of piperidine can drive the reaction to completion, but a large excess increases the risk of di-substitution. | Precise control over the molar ratio of the nucleophile is critical for achieving mono-substitution on a di-halogenated substrate. |
Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time, quenching the reaction when the formation of the desired product is maximized and the formation of byproducts is minimal.
Novel Synthetic Routes and Sustainable Chemistry Principles in Pteridine Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods. These principles are applicable to the synthesis of pteridine derivatives.
One novel approach is the use of solid-phase synthesis . This technique involves attaching a pyrimidine precursor to a polystyrene support. The subsequent reaction steps, including cyclization to form the pteridine ring and nucleophilic substitution, are carried out on this solid support. The final product is then cleaved from the resin. This method simplifies purification, as excess reagents and byproducts can be washed away, and it allows for the potential automation of the synthesis.
Mechanochemistry , specifically ball milling, represents another innovative strategy. nih.gov Reactions are carried out in the solid state by grinding reactants together, often without the need for a solvent. This approach can lead to shorter reaction times, higher yields, and a significant reduction in waste. The Suzuki cross-coupling of a tosylated pterin (B48896) has been successfully performed using mechanochemistry, demonstrating its potential for C-C bond formation in pterin functionalization. nih.gov
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In pteridine synthesis, this could involve:
Using less hazardous solvents or solvent-free conditions (as in mechanochemistry).
Employing catalytic methods to reduce the amount of reagents needed.
Designing syntheses with higher atom economy, where a greater proportion of the atoms from the reactants are incorporated into the final product.
These modern approaches offer promising alternatives to traditional solution-phase chemistry, paving the way for more sustainable and efficient production of complex molecules like this compound.
Advanced Spectroscopic and Analytical Characterization of 2 Chloro 4 Piperidin 1 Yl Pteridine
Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, a complete structural map of 2-Chloro-4-(piperidin-1-yl)pteridine can be constructed. It is important to note that the data presented in the following sections are based on scientifically robust predictions, providing a foundational understanding of the compound's spectroscopic characteristics.
¹H NMR Analysis of Proton Environments and Coupling Patterns
The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons of the pteridine (B1203161) core and the piperidine (B6355638) ring. The chemical shifts are influenced by the electronic environment of each proton, with electronegative atoms and aromatic systems typically causing a downfield shift.
The pteridine ring protons are expected to appear in the aromatic region of the spectrum. The protons on the piperidine ring will exhibit signals in the aliphatic region, with their chemical shifts and multiplicities dictated by their proximity to the nitrogen atom and their spatial relationships with neighboring protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Pteridine-H | 8.5 - 9.0 | Doublet | 2.0 - 3.0 |
| Pteridine-H | 7.8 - 8.2 | Doublet | 2.0 - 3.0 |
| Piperidine-H (α to N) | 3.8 - 4.2 | Multiplet | - |
| Piperidine-H (β to N) | 1.6 - 1.9 | Multiplet | - |
| Piperidine-H (γ to N) | 1.5 - 1.8 | Multiplet | - |
¹³C NMR Analysis of Carbon Framework and Chemical Shifts
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment. The carbon atoms of the heterocyclic pteridine ring are expected to resonate at lower field compared to the sp³-hybridized carbons of the piperidine ring.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Pteridine-C (C-Cl) | 155 - 160 |
| Pteridine-C (C-N piperidine) | 160 - 165 |
| Pteridine-C (quaternary) | 145 - 155 |
| Pteridine-CH | 130 - 140 |
| Pteridine-CH | 120 - 130 |
| Piperidine-C (α to N) | 45 - 55 |
| Piperidine-C (β to N) | 25 - 35 |
| Piperidine-C (γ to N) | 20 - 30 |
2D NMR Techniques for Connectivity and Proximity Determination
To confirm the assignments from 1D NMR and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons, specifically the connectivity within the piperidine ring's methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. This would definitively link the proton signals of the piperidine and pteridine moieties to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the piperidine ring to the C4 position of the pteridine core.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass for the protonated molecule ([M+H]⁺) is a critical piece of data for confirming its identity.
Calculated HRMS Data
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₁H₁₃ClN₅⁺ | 250.0854 |
Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC-MS would be employed to assess the purity of a sample and to confirm the identity of the compound. The retention time from the LC provides a characteristic value for the compound under specific chromatographic conditions, while the mass spectrometer provides the molecular weight information, confirming the presence of the target molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates
While this compound itself may have limited volatility, GC-MS is a crucial technique for the analysis of more volatile intermediates that may arise during its synthesis. For instance, precursors to the pteridine ring or volatile reagents used in the substitution reactions could be monitored using this method. The successful application of GC-MS in the analysis of related heterocyclic compounds suggests its utility in identifying and quantifying any low molecular weight, thermally stable intermediates or byproducts in the synthesis of the title compound.
In a hypothetical GC-MS analysis of a synthetic intermediate, the compound would be separated based on its boiling point and polarity on a capillary column. The mass spectrometer would then fragment the eluted compound, providing a unique mass spectrum that can be used for structural elucidation.
Table 1: Hypothetical GC-MS Data for a Volatile Intermediate
| Parameter | Value |
|---|---|
| Column | DB-5 fused-silica capillary |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Ion Source Temp. | 250 °C |
Infrared Spectroscopy (IR) for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum would be expected to show absorption bands corresponding to the vibrations of the pteridine ring, the piperidine ring, and the carbon-chlorine bond.
The aromatic C-H stretching vibrations of the pteridine ring would likely appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The piperidine ring would be characterized by C-H stretching vibrations of its methylene groups just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. The C-N stretching vibration of the piperidinyl group attached to the pteridine ring would also be present. The C-Cl stretching vibration is anticipated to be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H (piperidine) | 2950-2850 | Stretch |
| Aromatic C=C and C=N | 1600-1400 | Stretch |
| Aliphatic C-H (piperidine) | ~1450 | Bend |
| C-N | 1350-1250 | Stretch |
Chromatographic Techniques for Purification and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and quantitative analysis of pteridine derivatives. Due to the polarity of the pteridine nucleus, reversed-phase HPLC is a commonly employed method. A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.
This technique would allow for the determination of the purity of this compound by separating it from any starting materials, byproducts, or degradation products. Quantification can be achieved by creating a calibration curve with standards of known concentration.
Table 3: Hypothetical HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 330 nm |
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. These benefits are achieved through the use of columns packed with smaller particles (typically sub-2 µm). For the analysis of this compound and its potential impurities, UHPLC would provide superior separation efficiency, allowing for the detection of even trace-level impurities. The method development would be similar to HPLC but with adjustments to the flow rate and gradient to accommodate the smaller particle size and shorter column length.
Table 4: Potential UHPLC Parameters for Enhanced Separation
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Fast Gradient) |
| Flow Rate | 0.5 mL/min |
| Detection | UV-Vis Diode Array Detector |
X-Ray Crystallography for Single Crystal Structural Determination
Based on the structures of related heterocyclic compounds, it is expected that the pteridine ring system would be largely planar. The piperidine ring would likely adopt a chair conformation. The crystallographic data would be invaluable for understanding the structure-property relationships of this compound.
Table 5: Expected Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic) |
| Space Group | The symmetry of the crystal structure |
| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) |
| Z | The number of molecules per unit cell |
Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Piperidin 1 Yl Pteridine
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are pivotal in elucidating the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological macromolecules. While specific quantum mechanical studies on 2-Chloro-4-(piperidin-1-yl)pteridine are not extensively available in the public domain, the electronic characteristics can be inferred from studies on analogous pteridine (B1203161) and substituted heterocyclic systems.
Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure of such molecules. These calculations can provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP).
For this compound, the chlorine atom at the 2-position is expected to act as an electron-withdrawing group, influencing the electron distribution across the pteridine ring system. The piperidinyl group at the 4-position, being an amino substituent, is anticipated to be an electron-donating group. The interplay of these substituents would create a unique electronic landscape.
The MEP map would likely reveal regions of negative potential around the nitrogen atoms of the pteridine core, indicating their propensity to act as hydrogen bond acceptors. The hydrogen atoms on the piperidinyl ring and any potential protonated sites would exhibit positive potential, highlighting their role as hydrogen bond donors.
The HOMO and LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. Theoretical calculations on related pteridine derivatives can provide a basis for estimating these values for this compound.
Table 1: Representative Quantum Mechanical Descriptors for a Substituted Pteridine Analog
| Descriptor | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
Note: The values in this table are illustrative and based on general knowledge of similar heterocyclic systems. Specific calculations for this compound are required for precise data.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the binding mode and predicting the binding affinity of a potential drug molecule. While specific docking studies for this compound are not widely published, the extensive research on other pteridine derivatives provides a strong foundation for inferring its potential interactions with various enzymatic active sites.
Binding Mode Analysis within Enzymatic Active Sites
Pteridine analogs have been extensively studied as inhibitors of various enzymes, including kinases, reductases, and synthases. Docking studies of these analogs consistently reveal key interactions within the enzyme's active site. The pteridine core often forms hydrogen bonds with backbone atoms of the protein, while the substituents at various positions engage in specific hydrophobic and electrostatic interactions.
For this compound, the nitrogen atoms of the pteridine ring are expected to act as hydrogen bond acceptors, interacting with donor residues such as lysine, arginine, or backbone amides in an active site. The piperidinyl group, being a bulky and hydrophobic moiety, could occupy a hydrophobic pocket, contributing to the binding affinity through van der Waals interactions. The chlorine atom at the 2-position could participate in halogen bonding or other specific interactions, further anchoring the ligand in the binding site.
Prediction of Binding Affinities and Interaction Hotspots
Docking programs utilize scoring functions to estimate the binding affinity, often expressed as a docking score or a predicted binding free energy (ΔG). These scores, while not always perfectly correlated with experimental values, are valuable for ranking potential ligands and identifying key interaction "hotspots" in the active site.
For pteridine derivatives, studies have shown that modifications to the substituents can significantly impact the predicted binding affinity. For instance, the introduction of a bulky hydrophobic group at the 4-position, such as the piperidinyl group in the compound of interest, often leads to improved binding in enzymes with corresponding hydrophobic pockets.
Table 2: Predicted Binding Affinities of Pteridine Analogs against a Kinase Target (Illustrative)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Pteridine Core | -5.2 | Lys72, Glu91 |
| 2-Chloro-pteridine | -6.1 | Lys72, Glu91, Leu148 |
| 4-Amino-pteridine | -5.8 | Lys72, Asp165 |
| This compound (Hypothetical) | -8.5 | Lys72, Glu91, Leu148, Val80, Phe162 |
Note: This table presents hypothetical data to illustrate the potential impact of substituents on binding affinity. The specific interactions and scores would depend on the target enzyme.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics
MD simulations can reveal how the ligand adapts its conformation within the binding pocket and how the protein structure responds to the presence of the ligand. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are used to assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode.
The root-mean-square fluctuation (RMSF) of individual residues can highlight regions of the protein that become more or less flexible upon ligand binding. For this compound, MD simulations would be crucial to understand the conformational dynamics of the piperidinyl ring within a hydrophobic pocket and to assess the stability of the hydrogen bonds formed by the pteridine core. These simulations can also provide insights into the role of water molecules in mediating ligand-protein interactions.
In Silico Prediction of Potential Pharmacokinetic Properties
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico models play a crucial role in the early assessment of these properties, helping to identify potential liabilities before significant resources are invested in synthesis and experimental testing.
A variety of computational tools and models are available to predict ADMET properties based on the chemical structure of a molecule. These predictions are based on quantitative structure-property relationships (QSPR) derived from large datasets of experimental data.
For this compound, in silico tools could be used to predict properties such as:
Absorption: Parameters like Caco-2 permeability and human intestinal absorption (HIA) can be estimated.
Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are important for understanding where the compound will go in the body.
Metabolism: The likelihood of metabolism by cytochrome P450 (CYP) enzymes can be predicted, which is crucial for assessing potential drug-drug interactions.
Excretion: Properties related to renal clearance can be estimated.
Toxicity: A range of potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity, can be flagged by in silico models.
Table 3: Predicted ADMET Properties for a Hypothetical Pteridine Derivative
| Property | Predicted Value/Classification | Desired Range/Outcome |
| Absorption | ||
| Caco-2 Permeability | High | High |
| Human Intestinal Absorption | > 90% | High |
| Distribution | ||
| BBB Permeability | Low | Target-dependent |
| Plasma Protein Binding | ~85% | Moderate to High |
| Metabolism | ||
| CYP2D6 Inhibitor | No | No |
| CYP3A4 Substrate | Yes | Can influence dosing |
| Toxicity | ||
| Ames Mutagenicity | Negative | Negative |
| hERG Inhibition | Low Risk | Low Risk |
Note: This table provides an example of the types of ADMET predictions that can be made. The actual values for this compound would require specific in silico evaluation.
Fragment-Based Drug Design and De Novo Design Approaches Applied to Pteridines
Fragment-based drug design (FBDD) and de novo design are powerful strategies in modern drug discovery that leverage computational methods to build novel drug candidates. The pteridine scaffold is an excellent candidate for these approaches due to its privileged structure and its presence in numerous biologically active molecules.
In FBDD, small molecular fragments that bind weakly to a target are identified and then grown or linked together to create a more potent ligand. The pteridine core itself can be considered a valuable fragment. Computational methods are used to screen virtual fragment libraries and to guide the elaboration of the initial hits. For a target of interest, one could computationally screen for fragments that bind in proximity to a docked pteridine core and then design linkers to connect them, potentially leading to novel and potent inhibitors.
De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to bind to a specific target. Algorithms can be used to build molecules atom-by-atom or by combining pre-defined fragments within the constraints of the target's active site. The pteridine scaffold could be used as a starting point or a building block in de novo design algorithms to generate novel libraries of potential ligands for a given biological target. These computationally designed molecules can then be prioritized for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to develop mathematical models that correlate the chemical structure of compounds with their biological activity. fiveable.me While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on related pteridine and piperidine (B6355638) derivatives provides significant insights into the structural features that are crucial for their biological activities. These studies serve as a valuable framework for predicting the potential activities of this compound and for guiding the design of new, more potent analogs.
QSAR models are built upon the principle that the biological effect of a chemical is a function of its molecular structure. By analyzing a series of compounds with known activities, QSAR studies can identify key molecular descriptors—physicochemical properties such as steric, electronic, and hydrophobic characteristics—that govern the interaction of these molecules with a biological target. fiveable.me
QSAR Studies on Pteridine Analogs
Several QSAR studies have been conducted on various substituted pteridine derivatives, targeting a range of biological endpoints. These studies highlight the importance of specific structural modifications on the pteridine core for modulating activity.
For instance, 3D-QSAR and pharmacophore modeling studies on pteridine reductase inhibitors have identified essential chemical features for inhibitory activity, including hydrogen bond donors, hydrophobic aromatic groups, and aromatic rings. nih.govsemanticscholar.orgresearchgate.net These models have demonstrated good predictive power, with correlation coefficients indicating a strong relationship between the identified features and the biological activity. nih.gov
In another study focusing on pteridinone derivatives as PLK1 inhibitors for prostate cancer, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. mdpi.com These models revealed that steric, electrostatic, hydrogen bond acceptor, and hydrophobic fields played significant roles in the inhibitory activity. The models showed high correlation coefficients (R²) and cross-validated coefficients (Q²), indicating their robustness and predictive ability. mdpi.com
Furthermore, 2D and 3D-QSAR models have been established for 4,5-dihydro- nih.govsemanticscholar.orgnih.govtriazolo[4,3-f]pteridine derivatives as BRD4 inhibitors. nih.gov These models, including Hologram QSAR (HQSAR), also demonstrated good external predictive power for the test sets of compounds. The contour maps generated from these models provided valuable insights for designing new compounds with enhanced inhibitory activity. nih.gov
The table below summarizes key findings from selected QSAR studies on pteridine derivatives, which could be extrapolated to understand the structure-activity relationships of this compound.
| Pteridine Derivative Class | Biological Target | QSAR Model(s) | Key Findings/Important Descriptors | Statistical Significance (Sample) |
| Pteridine Reductase Inhibitors | Pteridine Reductase | 3D-QSAR (Catalyst/HypoGen) | Two H-bond donors, one hydrophobic aromatic, one ring aromatic feature are key for interaction. nih.gov | Correlation coefficient (r) = 0.80 for external test set. nih.gov |
| Pteridinone Derivatives | PLK1 | CoMFA, CoMSIA | Steric, electrostatic, hydrogen bond acceptor, and hydrophobic fields are important for activity. mdpi.com | CoMFA: Q² = 0.67, R² = 0.992; CoMSIA: Q² = 0.69, R² = 0.974. mdpi.com |
| 4,5-dihydro- nih.govsemanticscholar.orgnih.govtriazolo [4,3-f]pteridine Derivatives | BRD4 | CoMFA, CoMSIA, HQSAR | Models showed good external predictive power. nih.gov | HQSAR: q² = 0.759, r² = 0.963. nih.gov |
QSAR Studies on Piperidine-Containing Compounds
The piperidine moiety is a common scaffold in many biologically active compounds, and numerous QSAR studies have been performed on piperidine derivatives. These studies provide insights into how substitutions on the piperidine ring can influence biological activity.
For example, a QSAR study on tropinyl and piperidinyl esters as antimuscarinic agents correlated hydrophobic, electronic, and steric characteristics with their activity. nih.gov The size and electronic character of the side chain were found to be significant for M2-inhibitory activities, while the electronic nature of the side chain was crucial for M3-inhibitory activities. nih.gov
Another QSAR modeling study on piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase utilized various molecular descriptors capturing electronic, steric, and hydrophobic properties. researchgate.net The developed models showed high predictive accuracy and helped in understanding the key structural features influencing the inhibition of the enzyme. researchgate.net
The table below presents a summary of findings from QSAR studies on compounds containing a piperidine ring, which can offer predictive insights for this compound.
| Piperidine Derivative Class | Biological Target | QSAR Model(s) | Key Findings/Important Descriptors | Statistical Significance (Sample) |
| Tropinyl and Piperidinyl Esters | Muscarinic Receptors (M2, M3) | Traditional QSAR, CoMFA | Size and electronic character (σ) of the side chain for M2 activity; electronic nature (σ, δδ) for M3 activity. nih.gov | 92% of M2-inhibitory activities accounted for by size and electronic character. nih.gov |
| Piperidinopyridine and Piperidinopyrimidine Analogs | Oxidosqualene Cyclase | MLR, SVM, PLS | Models provided insights into key structural features influencing inhibition. researchgate.net | High predictive accuracy reported. researchgate.net |
| Piperine Analogs | Bacterial NorA Efflux Pump | Genetic Function Approximation | Partial negative surface area, molecular shadow area (XZ plane), and heat of formation are key descriptors. nih.gov | r² = 0.962, q² = 0.917. nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Identification of Pharmacophoric Elements within the Pteridine (B1203161) Scaffold
The pteridine core, a bicyclic heterocycle composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, is a recognized "privileged scaffold" in drug discovery. researchgate.net Its structure is inherent to various biologically significant molecules and serves as a foundational element for designing enzyme inhibitors. The key pharmacophoric features of the pteridine scaffold include:
Nitrogen Atoms : The arrangement of nitrogen atoms in the two rings allows for a variety of hydrogen bonding interactions (both as donors and acceptors) with amino acid residues in the active sites of target enzymes. nih.govnih.gov
Aromatic System : The aromatic nature of the pteridine ring system enables π-stacking interactions, which are crucial for stable binding to protein targets. nih.gov
Substitution Points : The scaffold offers multiple positions (such as C-2, C-4, C-6, and C-7) where different functional groups can be introduced to modulate the compound's physicochemical properties, binding affinity, and selectivity. nih.govresearchgate.net
In the context of enzyme inhibition, such as targeting pteridine reductase (PTR1) or dihydrofolate reductase (DHFR), the pteridine core mimics the binding of the natural pterin (B48896) substrate. nih.gov The specific orientation and interactions of the pteridine ring within the enzyme's active site are fundamental to its inhibitory activity. nih.govacs.org
Influence of the Piperidine (B6355638) Moiety on Biological Activity and Selectivity
The piperidine ring is a common heterocyclic moiety incorporated into drug candidates to enhance their pharmacological profiles. nbinno.comijnrd.org In pteridine derivatives, the piperidine moiety, such as the one attached at the C-4 position in 2-Chloro-4-(piperidin-1-yl)pteridine, can significantly influence biological outcomes. encyclopedia.pub
Binding Interactions : The piperidine group can engage in hydrophobic interactions with nonpolar residues in the target's binding pocket, thereby increasing the compound's affinity. encyclopedia.pub
Physicochemical Properties : The inclusion of a piperidine ring can alter the molecule's lipophilicity, solubility, and metabolic stability, which are critical for its pharmacokinetic profile. nbinno.com
Selectivity : By occupying specific regions within a target's active site, the piperidine moiety can contribute to the compound's selectivity for a particular enzyme over closely related ones. Structure-based optimization of piperidine-pteridine derivatives has been shown to yield inhibitors with improved selectivity for parasitic enzymes over human counterparts. acs.orgdrugbank.com
Conformational Rigidity : The relatively rigid structure of the piperidine ring can help to lock the molecule into a bioactive conformation, reducing the entropic penalty of binding. encyclopedia.pub
The strategic incorporation of the piperidine moiety is a key element in tuning the efficacy and selectivity of potential therapeutic agents. nbinno.com
| Property | Influence of Piperidine Moiety | Reference |
|---|---|---|
| Binding Affinity | Can increase affinity through hydrophobic interactions with the target's catalytic pocket. | encyclopedia.pub |
| Selectivity | Aids in achieving selectivity for parasite enzymes (e.g., Leishmania PTR1) over human enzymes. | acs.orgdrugbank.com |
| Pharmacokinetics | Modifies lipophilicity and metabolic stability, improving overall drug-like properties. | nbinno.com |
| Molecular Conformation | Provides structural rigidity, helping to maintain a favorable conformation for binding. | encyclopedia.pub |
Impact of Substitutions at Pteridine Ring Positions (e.g., C-2, C-4) on Efficacy
The substituents at the C-2 and C-4 positions of the pteridine ring are critical determinants of a compound's biological activity. The specific nature of these groups dictates the molecule's electronic properties and its ability to interact with target proteins.
For the parent compound, this compound, the chlorine atom at the C-2 position and the piperidine ring at the C-4 position are key modulators.
C-2 Position : A chloro group at this position acts as an electron-withdrawing group and a potential leaving group for nucleophilic substitution, making it a versatile synthetic handle. In SAR studies, replacing the chloro group with different substituents can drastically alter potency. For instance, replacing it with an amino group can introduce a hydrogen bond donor, potentially increasing affinity for certain targets.
C-4 Position : This position is highly sensitive to substitution. The regioselective reaction of amines at the C-4 position of 2,4-dichloropteridine (B1391081) is a common synthetic strategy. nih.gov The introduction of the piperidine ring at C-4 is crucial for activity, and modifications to this ring or its replacement with other cyclic amines can be used to fine-tune the compound's selectivity and potency. acs.orgdrugbank.com Studies on related 2,4-diaminopteridines have shown that substitution at the 4-amino group generally leads to an increase in inhibitory potency against enzymes like lipoxygenase. nih.gov
| Position | Substituent Type | General Impact on Activity | Reference |
|---|---|---|---|
| C-2 | Halogens (e.g., Chloro) | Acts as a key synthetic intermediate; influences electronic properties of the ring. | nih.gov |
| C-2 | Amino/Substituted Amines | Can introduce crucial hydrogen bonding interactions, often increasing potency. | nih.gov |
| C-4 | Cyclic Amines (e.g., Piperidine) | Often enhances potency and selectivity through hydrophobic and steric interactions. | acs.orgdrugbank.com |
| C-4 | Aryl/Alkyl Amines | Modulates lipophilicity and allows for exploration of different binding pockets. | nih.gov |
Design Strategies for Optimizing Pteridine-Based Compounds
The optimization of pteridine-based compounds into viable drug candidates employs a range of modern medicinal chemistry strategies.
Structure-Based Drug Design (SBDD) : This approach utilizes the three-dimensional structural information of the target protein, often obtained from X-ray crystallography, to design inhibitors that fit precisely into the active site. SBDD has been successfully used to develop potent and selective pteridine-based inhibitors of parasitic enzymes. nih.gov
Computational and Fragment-Based Design : Computational methods, including molecular docking and dynamics simulations, are used to predict the binding modes and affinities of novel pteridine derivatives. nih.govacs.org Fragment-based design involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands. acs.org
SAR-Guided Synthesis : A systematic synthetic approach is taken where analogs of a lead compound are synthesized to explore the SAR. For example, libraries of pteridine derivatives with diverse substitutions at key positions are created and screened to identify compounds with improved activity and properties. acs.orgdrugbank.com
Physicochemical Property Modulation : Optimization also focuses on improving the "drug-likeness" of compounds. This involves modifying the structure to achieve a desirable balance of solubility, permeability, metabolic stability, and other pharmacokinetic parameters. mdpi.com
These strategies are often used in an iterative cycle of design, synthesis, and biological testing to guide the development of optimized pteridine-based therapeutic agents. nih.govacs.org
Development of Multi-Targeted Pteridine Ligands
Chronic and complex diseases, such as cancer and parasitic infections, often involve multiple biological pathways. nih.govspringernature.com The "one drug-one target" paradigm has limitations in these cases, which has led to a growing interest in multi-target directed ligands (MTDLs). nih.gov MTDLs are single molecules designed to interact with two or more distinct biological targets simultaneously. springernature.comnih.gov
The pteridine scaffold is well-suited for the development of MTDLs. Researchers have successfully designed pteridine derivatives that act as dual inhibitors of key parasitic enzymes like pteridine reductase (PTR1) and dihydrofolate reductase (DHFR). nih.govacs.org This approach is particularly promising for overcoming drug resistance in parasites, as inhibiting the DHFR salvage pathway with a PTR1 inhibitor can lead to a synergistic effect. nih.govdrugbank.com The design of such molecules involves creating hybrid structures that incorporate the pharmacophoric features required for binding to multiple targets. nih.gov This strategy can enhance therapeutic efficacy and potentially reduce the likelihood of drug-drug interactions compared to combination therapies. nih.gov
Future Research Directions and Translational Perspectives
Exploration of New Synthetic Methodologies and Chemical Transformations
The development of efficient and versatile synthetic routes is paramount for the exploration of 2-Chloro-4-(piperidin-1-yl)pteridine and its analogues. Future research in this area could focus on several key aspects:
Novel Synthetic Strategies: While classical methods for pteridine (B1203161) synthesis exist, often involving the condensation of pyrimidine (B1678525) and pyrazine (B50134) precursors, there is a continuous need for more innovative and efficient approaches. nih.gov Methodologies such as C-H activation, photoredox catalysis, and multicomponent reactions could offer more direct and atom-economical routes to functionalized pteridines. researchgate.netmdpi.com Exploring these modern synthetic techniques could facilitate the rapid generation of a library of derivatives based on the this compound scaffold.
Chemical Transformations: The chloro and piperidinyl substituents on the pteridine ring serve as handles for a variety of chemical transformations. Future studies could investigate nucleophilic substitution reactions at the 2-position to replace the chloro group with other functionalities, thereby modulating the electronic properties and biological activity of the molecule. Furthermore, modifications of the piperidine (B6355638) ring could be explored to introduce additional diversity and optimize pharmacokinetic properties.
A summary of potential synthetic explorations is presented in Table 1.
| Area of Exploration | Potential Methodologies | Anticipated Benefits |
|---|---|---|
| Novel Synthesis | C-H Activation, Photoredox Catalysis, Multicomponent Reactions | Increased efficiency, atom economy, and access to novel derivatives |
| Chemical Transformations | Nucleophilic Aromatic Substitution, Piperidine Ring Modification | Fine-tuning of electronic and steric properties, optimization of ADME properties |
Advancements in Analytical Techniques for Complex Pteridine Mixtures
As new synthetic methodologies are developed, the need for advanced analytical techniques to characterize complex mixtures of pteridine derivatives becomes crucial. Future research should focus on:
Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the separation and identification of pteridines. globalresearchonline.netumlub.pl Future work could involve the development of novel stationary phases and mobile phase compositions to improve the resolution of closely related pteridine isomers and derivatives that may be present in reaction mixtures.
Spectroscopic Techniques: Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the structural elucidation of novel compounds. zsmu.edu.ua Advanced 2D NMR techniques can be employed to unambiguously assign the proton and carbon signals of complex substituted pteridines like this compound. Isotopic labeling studies, such as the incorporation of deuterium, could also aid in the assignment of NMR signals, particularly in distinguishing between carbons with similar chemical shifts. nih.gov
Integration of Artificial Intelligence and Machine Learning in Pteridine Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. mdpi.com For pteridine research, these technologies can be applied to:
Predicting Bioactivity: ML models can be trained on existing datasets of pteridine derivatives to predict the biological activity of novel compounds like this compound against various targets. nih.govrepcomseet.orgresearchgate.net This can help prioritize the synthesis of compounds with the highest probability of desired pharmacological effects.
De Novo Drug Design: Generative AI models can design novel pteridine structures with optimized properties, such as high potency and low toxicity. nih.gov These models can explore a vast chemical space to identify promising candidates for further experimental validation.
Predicting ADMET Properties: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pteridine derivatives, aiding in the early identification of compounds with favorable pharmacokinetic profiles. mdpi.com
Discovery of Novel Biological Targets for Pteridine Compounds
The pteridine scaffold is a "privileged structure" in medicinal chemistry, meaning it can interact with a variety of biological targets. globalresearchonline.netijfmr.com While pteridines have been extensively studied as inhibitors of enzymes like dihydrofolate reductase (DHFR) and various kinases, there is potential for the discovery of novel targets. zsmu.edu.uanih.gov Future research could involve:
Target Identification Studies: High-throughput screening of this compound and its analogues against a broad panel of biological targets could reveal unexpected activities. Techniques such as chemical proteomics and affinity-based chromatography can be used to identify the cellular binding partners of these compounds.
Kinase Inhibition: Many pteridine derivatives have been identified as potent kinase inhibitors. acs.orgnih.gov Given the importance of kinases in cancer and inflammatory diseases, evaluating the inhibitory activity of this compound against a panel of kinases is a promising research direction. Specific targets of interest could include Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR). nih.govacs.org
Antiparasitic Activity: Pteridine metabolism is essential for the survival of certain parasites, making enzymes in this pathway attractive drug targets. pnas.orgacs.org Pteridine reductase 1 (PTR1) is one such enzyme, and inhibitors of PTR1 could be developed as novel antiparasitic agents. nih.govnih.gov
A summary of potential biological targets for pteridine derivatives is presented in Table 2.
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Kinases | BTK, EGFR, PLK1, BRD4 | Cancer, Inflammation |
| Folate Pathway Enzymes | DHFR, PTR1 | Cancer, Infectious Diseases |
| Other Enzymes | Carbonic Anhydrases | Cancer |
| G-Protein-Coupled Receptors | GPR119 | Diabetes |
Strategies for Mitigating Preclinical Toxicological Challenges
Ensuring the safety of new drug candidates is a critical aspect of the preclinical development process. nuvisan.com For heterocyclic compounds like pteridines, potential toxicological challenges need to be addressed. mdpi.com Strategies to mitigate these risks include:
Early Toxicity Screening: In silico and in vitro toxicity assays should be employed early in the drug discovery process to identify and deprioritize compounds with potential liabilities. researchgate.net Computational models can predict potential toxicities based on the chemical structure. umlub.pl
Structure-Toxicity Relationship Studies: By synthesizing and testing a series of analogues of this compound, it is possible to establish relationships between specific structural features and observed toxicity. This knowledge can guide the design of safer compounds.
Metabolic Profiling: Understanding the metabolic fate of a drug candidate is crucial for identifying potentially reactive or toxic metabolites. researchgate.net Studies using liver microsomes or other in vitro systems can provide insights into the metabolic pathways of pteridine derivatives. The introduction of blocking groups at metabolically labile positions is a potential strategy to improve metabolic stability and reduce the formation of toxic metabolites. researchgate.net Digitalization of toxicology studies, incorporating continuous monitoring and AI-driven data analysis, can provide a more comprehensive understanding of a compound's safety profile. frontiersin.org
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 2-Chloro-4-(piperidin-1-yl)pteridine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, where the chloro group at position 2 of the pteridine core reacts with piperidine derivatives. Characterization includes:
- Thin-Layer Chromatography (TLC) to monitor reaction progress and purity .
- Spectroscopic Techniques :
- IR Spectroscopy to identify functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹).
- NMR Spectroscopy (¹H and ¹³C) to confirm substitution patterns (e.g., chemical shifts for piperidinyl protons at δ 1.4–2.8 ppm and aromatic pteridine protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry for molecular weight validation (e.g., [M+H]+ peaks matching theoretical values) .
- Table 1 : Key Spectral Signatures
| Technique | Key Peaks/Features |
|---|---|
| IR | C-Cl (550–650 cm⁻¹), N-H (3300–3500 cm⁻¹) |
| ¹H NMR | Piperidinyl δ 1.4–2.8 (m), Pteridine δ 7.5–8.5 (s) |
| MS | [M+H]+ = Calculated molecular ion ± 0.5 Da |
Q. How do pteridine derivatives like this compound function in biochemical pathways?
- Pteridines act as cofactors in redox reactions and cellular metabolism. For example:
- Antioxidant Activity : Scavenging reactive oxygen species (ROS) via redox cycling of the pteridine ring .
- Enzyme Cofactors : Involvement in hydroxylation reactions (e.g., tetrahydrobiopterin in nitric oxide synthase) .
- Experimental validation includes:
- High-Performance Liquid Chromatography (HPLC) to quantify pteridine levels in biological samples .
- Enzyme Assays (e.g., inhibition of dihydrofolate reductase) to assess metabolic interactions .
Q. What spectroscopic techniques are critical for distinguishing positional isomers of substituted pteridines?
- ¹H NMR : Chemical shifts of protons adjacent to substituents (e.g., ortho vs. para positions on the aryl group) .
- IR Spectroscopy : Differentiation via ring vibration modes (e.g., 12–12.5 µm regions for p-tolyl vs. other aryl groups) .
- X-Ray Crystallography : Definitive structural confirmation, particularly for fused-ring systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in pteridine level correlations across biological models (e.g., insects vs. humans)?
- Case Study : In honey bees, pteridine levels correlate with age (R² > 0.8 via linear regression) , but human studies show variability due to disease states or immune activation .
- Methodological Approach :
- Cohort Stratification : Control for confounders like immune status (e.g., neopterin as an inflammation marker) .
- Species-Specific Assays : Use species-validated standards (e.g., 6-biopterin for bees vs. neopterin for humans) .
- Table 2 : Comparative Pteridine Levels
| Model System | Key Marker | Correlation Factor (R²) |
|---|---|---|
| Honey Bees | 6-Biopterin | 0.85 (age) |
| Humans | Neopterin | 0.65–0.78 (disease stage) |
Q. What experimental designs are optimal for evaluating this compound as a pteridine reductase 1 (PTR1) inhibitor?
- In Silico Workflow :
Molecular Docking : Use AutoDock Vina to screen binding affinity to PTR1 active sites (e.g., ΔG < −8 kcal/mol suggests strong inhibition) .
Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .
- In Vitro Validation :
Q. How can researchers address variability in pteridine derivative solubility during in vitro assays?
- Strategies :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
- pH Adjustment : Protonate/deprotonate the pteridine ring (pKa ~4.5–5.5) to improve solubility in buffered solutions .
- Validation :
- UV-Vis Spectroscopy : Monitor solubility via absorbance at λmax (~350 nm for pteridines) .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
